

suramin receptor binding affinity comparison

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Suramin

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Suramin Binding Affinity Comparison

The table below summarizes the known binding affinities (Dissociation Constant, Kd) of **suramin** for various molecular targets. A lower Kd value indicates a stronger binding affinity.

Target Protein	Target Type / Origin	Reported Kd (μM)	Experimental Method	Citation
SARS-CoV-2 N-NTD	Viral Nucleocapsid Protein	2.74 μM	Bio-Layer Interferometry (BLI)	[1]
Histones	Host Cytotoxic Protein	0.25 μM	Isothermal Titration Calorimetry (ITC)	[2]
SARS-CoV-2 N-CTD	Viral Nucleocapsid Protein	3.30 μM	Bio-Layer Interferometry (BLI)	[3]
Monocyte Chemoattractant Protein-1 (CCL2)	Host Chemokine	0.12 μM	NMR Titration	[4]
ssRNA-16 (with SARS-CoV-2 N-NTD)	Viral RNA	8.37 μM	Bio-Layer Interferometry (BLI)	[1]

Target Protein	Target Type / Origin	Reported Kd (μM)	Experimental Method	Citation
$\alpha 1\beta 2\gamma 2$ GABA _A Receptor	Host Neuroreceptor	12.4 μM (IC ₅₀)	Two-Electrode Voltage Clamp	[5]

Detailed Experimental Protocols

For reproducibility, here are the methodologies for key experiments cited in the binding affinity data.

1. Bio-Layer Interferometry (BLI) BLI was used to determine the affinity of **suramin** for the N-terminal domain of the SARS-CoV-2 Nucleocapsid protein (N-NTD) [1].

- **Immobilization:** The purified SARS-CoV-2 N-NTD protein is immobilized onto a biosensor tip.
- **Baseline:** The baseline signal is established by immersing the tip in a buffer solution.
- **Association:** The sensor tip is transferred to a solution containing **suramin**, and the binding interaction is measured in real-time as a shift in the interference pattern.
- **Dissociation:** The tip is then moved back to the buffer solution to monitor the dissociation of the **suramin**-protein complex.
- **Analysis:** The association and dissociation rates (k_{on} and k_{off}) are calculated from the binding curves, and the equilibrium dissociation constant (Kd) is derived from the ratio $k_{\text{off}}/k_{\text{on}}$.

2. Bio-Layer Interferometry (BLI) for RNA-Protein Interaction The same study used BLI to quantify the interaction between N-NTD and RNA for competitive binding assessment [1].

- **Immobilization:** A biotinylated ssRNA-16 fragment is immobilized on a streptavidin-coated biosensor.
- **Binding Measurement:** The RNA-bound biosensor is dipped into a solution containing the N-NTD protein to measure binding.
- **Analysis:** The binding curve is analyzed to determine the Kd between N-NTD and the RNA fragment.

3. Electrophoretic Mobility Shift Assay (EMSA) EMSA was employed to demonstrate **suramin**'s ability to disrupt the pre-formed N-NTD/RNA complex [1].

- **Complex Formation:** The SARS-CoV-2 N-NTD protein is mixed with ssRNA-16 at a 1:1 molar ratio to form a complex.
- **Competitor Titration:** Increasing concentrations of **suramin** are added to the pre-formed complexes.
- **Electrophoresis:** The mixtures are loaded onto a native polyacrylamide gel and subjected to electrophoresis. Protein-bound RNA migrates more slowly than free RNA.

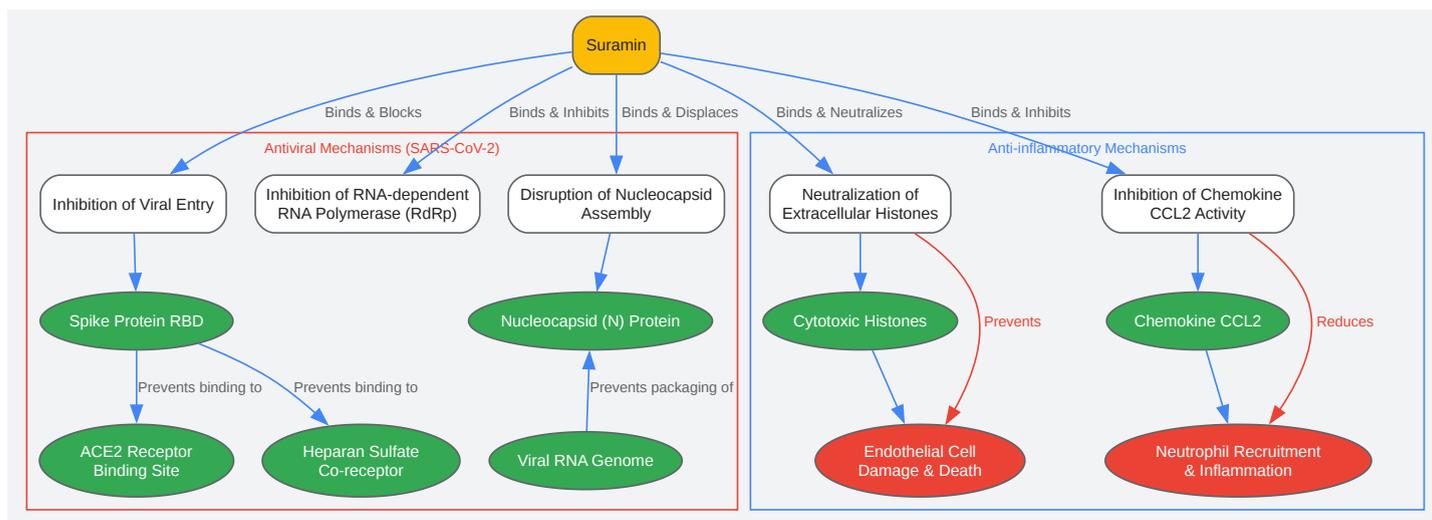
- **Visualization:** The gel is stained to visualize the RNA. A gradual increase in the free RNA band intensity with higher **suramin** concentrations indicates displacement of RNA from the protein.

4. NMR Titration for Binding Site Mapping NMR spectroscopy identified **suramin**'s binding site on the CCL2 chemokine [4] and the N-NTD protein [1].

- **Isotopic Labeling:** The target protein (e.g., CCL2) is produced in a bacterial system and uniformly labeled with ^{15}N .
- **Spectra Acquisition:** A 2D ^1H - ^{15}N HSQC spectrum of the protein alone is acquired, where each peak corresponds to a specific backbone amide in the protein.
- **Ligand Titration:** Successive increments of **suramin** are added to the protein sample, and a new HSQC spectrum is recorded after each addition.
- **Chemical Shift Perturbation (CSP) Analysis:** Residues involved in binding exhibit changes in their peak location (chemical shift) or intensity. Mapping these perturbed residues onto the protein's 3D structure reveals the binding pocket.

Suramin's Multi-Target Mechanism of Action

The following diagram synthesizes experimental findings to illustrate how **suramin**'s multi-target binding may contribute to its antiviral and anti-inflammatory effects, particularly in the context of SARS-CoV-2 infection and related inflammatory pathways.



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Key Insights for Researchers

- **Promiscuous Polyanionic Binding:** **Suramin's** high negative charge allows it to act as a **promiscuous binder**, interacting strongly with positively charged patches on diverse proteins like viral capsids, histones, and chemokines [6] [2] [4].
- **Therapeutic Potential:** Strong binding to SARS-CoV-2 proteins (N-NTD, RdRp) and disruption of host inflammatory pathways (histone neutralization) highlight **suramin's** potential as a **multi-mechanism therapeutic** against viral infection and its complications [6] [2].
- **Consider Off-Target Effects:** When investigating **suramin**, researchers should account for its **multi-target nature**, as effects observed in biological assays may not stem from a single, specific receptor interaction [5] [4].

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